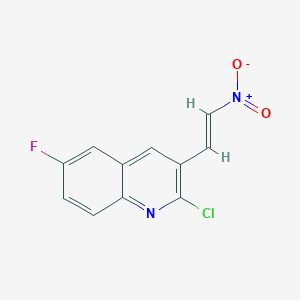
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline: is a chemical compound with the molecular formula C11H6ClFN2O2 and a molecular weight of 252.63 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluoroquinoline and 2-nitrovinyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming aminoquinoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and various substituted quinolines.
Applications De Recherche Scientifique
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-6-fluoroquinoline: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
2-Nitrovinylquinoline: Does not have the chloro and fluoro substituents, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H6ClFN2O2 |
|---|---|
Poids moléculaire |
252.63 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-7(3-4-15(16)17)5-8-6-9(13)1-2-10(8)14-11/h1-6H/b4-3+ |
Clé InChI |
RJQOIWQFIZDXIV-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC2=NC(=C(C=C2C=C1F)/C=C/[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC2=NC(=C(C=C2C=C1F)C=C[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















